molecular formula C14H19N3O2 B12895706 5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one CAS No. 91703-21-8

5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one

Cat. No.: B12895706
CAS No.: 91703-21-8
M. Wt: 261.32 g/mol
InChI Key: YYWLYJCEXQFQJQ-UHFFFAOYSA-N
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Description

5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one core structure with a hydroxyphenyl-piperazine substituent. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 4-hydroxyphenylpiperazine with a suitable pyrrolidin-2-one precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, as a potential SSRI, it inhibits the reuptake of serotonin in the brain, thereby increasing the availability of serotonin in the synaptic cleft. This action is mediated through its binding to the serotonin transporter (SERT) protein . Additionally, its antihypertensive effects are thought to be related to its interaction with adrenergic receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its hydroxyphenyl group contributes to its potential as an SSRI, while the pyrrolidin-2-one core provides a versatile scaffold for further modifications .

Properties

CAS No.

91703-21-8

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

5-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C14H19N3O2/c18-12-3-1-11(2-4-12)16-7-9-17(10-8-16)13-5-6-14(19)15-13/h1-4,13,18H,5-10H2,(H,15,19)

InChI Key

YYWLYJCEXQFQJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1N2CCN(CC2)C3=CC=C(C=C3)O

Origin of Product

United States

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